Maculosidine

描述

Contextualization within Furoquinoline Alkaloids and Natural Products

Maculosidine is classified as a furoquinoline alkaloid, a distinct group of secondary metabolites characterized by a fused furan (B31954) and quinoline (B57606) ring system. nih.gov These alkaloids are derived biosynthetically from anthranilic acid and are predominantly found within the plant family Rutaceae, which includes a wide array of herbs, shrubs, and trees. nih.govmdpi.com The furoquinoline alkaloid family includes several well-known members, such as dictamnine (B190991), which is considered the simplest compound in this group, and the widespread skimmianine. nih.gov

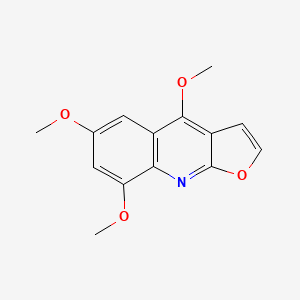

Structurally, this compound is a highly substituted derivative within this class. It features methoxy (B1213986) groups at positions 4, 6, and 8 of the core furo[2,3-b]quinoline (B11916999) framework, making it one of the more structurally complex members of this alkaloid family. This specific substitution pattern is crucial for its chemical identity and influences its biological properties. The presence and type of furoquinoline alkaloids like this compound are often characteristic of specific plant genera, making them important chemical markers. nih.gov

Historical Perspectives in Natural Product Chemistry and Discovery

The discovery of this compound dates back to the mid-20th century, a significant period for natural product chemistry. It was first isolated in 1954 by R.F.C. Brown and his colleagues from the leaves of the Australian plant Flindersia maculosa Lindl. This discovery was a part of a broader, systematic investigation into the chemical constituents of Australian Flindersia species, which led to the identification of numerous novel alkaloids.

The initial isolation of this compound was achieved through solvent extraction of the plant's bark and leaves, followed by systematic fractionation. Researchers obtained the compound as colorless crystals. The process of elucidating its exact structure presented considerable challenges, given the analytical technologies available at the time. Early characterization relied on chemical degradation studies and comparison with other known compounds. The initial report established its melting point at 185-186°C, providing the first key physical constant for this new natural product. This foundational work not only introduced this compound to the scientific community but also significantly contributed to the growing field of furoquinoline alkaloid chemistry.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Class | Furoquinoline Alkaloid | nih.gov |

| First Isolated | 1954 | |

| Melting Point | 185-186 °C |

| Core Structure | Furo[2,3-b]quinoline | |

Significance of this compound Research in Chemical Biology and Phytochemistry

The significance of this compound in scientific research stems from its roles in both phytochemistry and chemical biology. In phytochemistry, this compound serves as an important chemotaxonomic marker. Chemotaxonomy is the classification of plants based on their chemical constituents. The presence of this compound and related furoquinoline alkaloids is characteristic of certain genera within the Rutaceae family, helping to delineate evolutionary relationships between plant species. For instance, its presence in Vepris uguenensis helps distinguish it from other species within the same genus that lack the compound.

In chemical biology, this compound has garnered attention for its range of biological activities. Research has shown that it can inhibit ATP synthesis and electron transport in plants, acting as a Hill reaction inhibitor in spinach chloroplasts. nih.gov This activity highlights its role as a potential phytotoxin, influencing plant-plant or plant-herbivore interactions. Furthermore, studies have identified various potential biological effects, including antimicrobial and anti-inflammatory properties. Some research has also pointed towards cytotoxic potential against specific cancer cell lines and possible neuroprotective effects, where it may help protect neurons from oxidative stress. nih.gov These findings underscore the compound's value as a molecular probe for investigating biological pathways and as a potential scaffold for future scientific investigation.

Table 2: Documented Plant Sources of this compound

| Plant Species | Family | Reference(s) |

|---|---|---|

| Flindersia maculosa | Rutaceae | |

| Balfourodendron riedelianum | Rutaceae | nih.gov |

| Acronychia laurifolia | Rutaceae | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4,6,8-trimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVHFJCSQWTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200232 | |

| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-19-0 | |

| Record name | Maculosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maculosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maculosidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACULOSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNH45PI9WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Product Isolation Studies of Maculosidine

Chemotaxonomic Significance of Maculosidine in Plant Species Differentiation

Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and differentiation. This compound has demonstrated utility as a chemotaxonomic marker, particularly within the Vepris genus. benchchem.com For instance, the presence or absence of this compound, alongside other specific compounds, has been instrumental in distinguishing between closely related Vepris species, such as Vepris hemp and Vepris uguenensis. benchchem.combiorxiv.orgresearchgate.net The study of secondary metabolites like alkaloids can reveal patterns that support or refine traditional morphological classifications, offering a chemical basis for understanding plant relationships and evolutionary pathways. mdpi.comnih.govmdpi.com

Methodologies for Natural Product Isolation and Purification

The isolation and purification of natural products like this compound from complex plant matrices involve a series of well-defined steps, employing various extraction and separation techniques.

Extraction is the initial and critical step to liberate target compounds from plant material. Common methods include:

Maceration: Soaking powdered plant material in a solvent at room temperature or with gentle heating. dergipark.org.trnih.govmdpi.comnih.gov

Percolation: Dripping a solvent through plant material at a controlled rate. dergipark.org.trnih.gov

Decoction: Boiling plant material in water. dergipark.org.trnih.gov

Reflux Extraction: Heating plant material with a volatile solvent that condenses and returns to the extraction vessel. mdpi.comnih.gov

Soxhlet Extraction: A continuous extraction method. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): Utilizing ultrasonic waves to enhance solvent penetration and extraction efficiency. nih.govmdpi.comnih.govchemmethod.com

Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material, leading to faster extraction. nih.govmdpi.comnih.govchemmethod.com

The choice of solvent (e.g., methanol, ethanol, chloroform) depends on the polarity of the target compound. nih.govmdpi.comnih.gov

Following extraction, chromatographic techniques are employed to separate and purify this compound from other co-extracted compounds.

High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique for separating, isolating, and purifying compounds. nih.govnih.govchromatographyonline.comijcpa.inrssl.com Preparative HPLC (Prep. HPLC) is specifically utilized for isolating larger quantities of purified compounds. chromatographyonline.comijcpa.inrssl.com HPLC methods often involve solvent systems and stationary phases designed to achieve optimal separation based on the chemical properties of the target molecule. chromatographyonline.comnih.gov

Thin-Layer Chromatography (TLC): Used for initial screening and monitoring separation progress. nih.gov

Other Techniques: Methods such as column chromatography, gas chromatography (GC), and hyphenated techniques like HPLC-MS are also employed in natural product isolation. nih.govchromatographyonline.comijcpa.in

The optimization of extraction and chromatographic conditions is crucial to ensure efficient recovery and high purity of this compound. nih.govchromatographyonline.com

Biosynthetic Pathways of Maculosidine

Precursor Incorporation Studies and Isotopic Labeling in Planta

Studies utilizing radiolabeled precursors have been instrumental in tracing the biosynthetic routes of furoquinoline alkaloids. Feeding experiments with doubly labeled 4-methoxy-3-prenyl-2-quinolones in Ptelea trifoliata have demonstrated their incorporation into alkaloids such as kokusaginine (B1673745) and maculosidine, strongly suggesting the involvement of a myrtopsine-like derivative in their formation researchgate.netresearchgate.netresearchgate.netrsc.org. Further isotopic labeling experiments, such as those using [3-14C]- and [2,3-3H2;3-14C]-labeled dictamnine (B190991), have shown its specific incorporation into other furoquinoline alkaloids like skimmianine, evoxine, and choisyine (B13837930) in Choisya ternata psu.edursc.org. These findings indicate that dictamnine itself can serve as a precursor for further modifications within the furoquinoline alkaloid family. Tracer studies have also confirmed that anthranilic acid is a fundamental building block for the quinoline (B57606) ring system in these compounds cdnsciencepub.comresearchgate.netresearchgate.netmdpi.com, with acetate (B1210297) also playing a role in the quinoline nucleus formation cdnsciencepub.commdpi.com. While tryptophan has been shown not to be a precursor for dictamnine, the mevalonic acid pathway is generally associated with the formation of isoprenoid units, which are crucial for the furan (B31954) ring construction in related alkaloids researchgate.netmdpi.com.

Enzymatic Steps and Intermediate Metabolites in Furoquinoline Biosynthesis

The formation of the furoquinoline skeleton involves several key intermediates and enzymatic transformations. A pivotal intermediate identified in the biosynthesis of furoquinoline alkaloids is 2,4-dihydroxyquinoline, onto which a dimethylallyl group is attached at the C-3 position nih.gov. Other important intermediates include 4-methoxy-2-quinolone and 4-hydroxy-2-quinolone, which are implicated in the biosynthesis of dictamnine researchgate.netrsc.org. Platydesmine (B1238980) has been identified as an efficient and specific precursor to dictamnine, serving as a biosynthetic intermediate in Skimmia japonica rsc.org. Proposed enzymatic steps for the hydroxylation and modification of the quinoline ring system may involve monooxygenases and dioxygenases, potentially leading to the formation of arene oxide and cis-dihydrodiol intermediates, which can then be further processed to yield various furoquinoline alkaloids psu.edursc.orgrsc.org.

Relationship to Shikimate Pathway and Isoprenoid Metabolism

The biosynthesis of this compound is deeply rooted in primary plant metabolism. The quinoline core of furoquinoline alkaloids originates from anthranilic acid, a key product of the shikimate pathway cdnsciencepub.comresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov. This pathway is fundamental for the synthesis of aromatic amino acids and other essential aromatic compounds in plants. Concurrently, the furan ring system is derived from isoprenoid-substituted compounds researchgate.netmdpi.comnih.gov. Specifically, isoprenoids, such as those derived from dimethylallyl pyrophosphate, are incorporated into the structure, often attaching to the C-3 position of the quinoline precursor mdpi.comnih.gov. This integration of metabolites from two major plant metabolic pathways highlights the sophisticated biochemical machinery plants employ to synthesize complex secondary metabolites like this compound.

Proposed Biosynthetic Mechanisms (e.g., Involvement of Myrtopsine-like Derivatives)

The precise mechanisms by which furoquinoline alkaloids are assembled are still areas of active research. However, feeding experiments strongly suggest that this compound biosynthesis involves a myrtopsine-like derivative researchgate.netresearchgate.netresearchgate.netrsc.org. This implies a pathway where a prenylated quinoline precursor undergoes cyclization and further modifications. The attachment of the prenyl (dimethylallyl) group to the quinoline precursor is a critical step nih.gov. Furthermore, proposed mechanisms include enzymatic hydroxylation events, potentially via monooxygenase-catalyzed epoxidation followed by epoxide hydrolysis, or dioxygenase-catalyzed cis-dihydroxylation of the quinoline or furan ring systems. These reactions can lead to hydroxylated intermediates that are subsequently processed into the final furoquinoline structures psu.edursc.orgrsc.orgrsc.org.

Data Tables

Table 1: Key Precursors and Intermediates in Furoquinoline Alkaloid Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis | Associated Alkaloids |

| Anthranilic Acid | Forms the quinoline ring core; originates from the shikimate pathway. | All furoquinoline alkaloids |

| Acetate | Contributes to the quinoline ring formation. | All furoquinoline alkaloids |

| Isoprenoids (e.g., Dimethylallyl) | Provide the building blocks for the furan ring and prenyl substituents. | Furan ring formation, prenylation of quinolines |

| 2,4-Dihydroxyquinoline | A key intermediate; serves as the site for prenyl group attachment at C-3. | Furoquinoline alkaloids |

| 4-Methoxy-2-quinolone | Implicated in the biosynthesis of dictamnine and related furoquinolines. | Dictamnine, other furoquinolines |

| 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone | Labeled studies show specific incorporation into furoquinoline alkaloids. | Furoquinoline alkaloids |

| Dictamnine | Serves as a biosynthetic precursor for other furoquinoline alkaloids through further modifications. | Skimmianine, Evoxine, Choisyine |

| Platydesmine | Identified as an efficient specific precursor and intermediate for dictamnine. | Dictamnine |

| Myrtopsine-like derivative | Proposed intermediate in the biosynthesis of this compound and kokusaginine. | This compound, Kokusaginine |

| Arene Oxides | Proposed transient intermediates in enzymatic hydroxylation/oxidation steps. | Various furoquinoline alkaloids |

| cis-Dihydrodiols | Proposed intermediates formed via enzymatic dihydroxylation, leading to further modifications. | Various furoquinoline alkaloids |

Table 2: Plant Species and Associated Furoquinoline Alkaloids Studied for Biosynthesis

| Plant Species | Studied Alkaloids | Significance in Biosynthetic Studies |

| Ptelea trifoliata | This compound, Kokusaginine, Ptelefoline | Feeding experiments with labeled precursors (4-methoxy-3-prenyl-2-quinolones) indicated the involvement of myrtopsine-like derivatives in this compound and kokusaginine biosynthesis. researchgate.netresearchgate.netresearchgate.netrsc.org |

| Choisya ternata | Dictamnine, Skimmianine, Evoxine, Choisyine | Isotopic labeling studies with dictamnine showed its incorporation into skimmianine, evoxine, and choisyine, establishing dictamnine as a key precursor. psu.edursc.org |

| Skimmia japonica | Dictamnine, Platydesmine, Skimmianine | Tracer feeding experiments identified quinoline-2,4-diol and 4-methoxy-2-quinolone as involved in dictamnine biosynthesis, and platydesmine as a specific precursor and intermediate. researchgate.netrsc.org |

| Ruta angustifolia | (General furoquinoline studies) | Tracer experiments demonstrated that condensation between anthranilic acid and cinnamic acid derivatives can be a starting point for quinoline ring formation. nih.gov |

| Dictamnus albus | Dictamnine | Studies confirmed that the quinoline ring system of dictamnine is derived from anthranilic acid and acetate. cdnsciencepub.com |

| Acronychia baueri | Acronidine | Studies using radio-labeled tracers showed specific incorporation of anthranilic acid into acronidine, confirming its role in quinoline alkaloid biosynthesis. researchgate.net |

| Ruta graveolens | (General furoquinoline studies, Rutacridone) | Cell suspension cultures were used to study furoquinoline and acridone (B373769) biosynthesis, with anthranilic acid being incorporated into rutacridone. researchgate.net |

Compound List

this compound

Kokusaginine

Dictamnine

Skimmianine

γ-Fagarine (gamma-fagarine)

Evoxine

Choisyine

Platydesmine

Platydesminium salt

Edulinine

Ptelefoline

Robustine

γ-Fagarine

Haplopine

Isohaplopine-3,3′-dimethylallylether

Pteleine

Rutacridone

Acronidine

Acronycine

Flindersiamine

Isowondonin A

Isowondonin B

4-hydroxy-2-quinolone

4-methoxy-2-quinolone

2,4-dihydroxyquinoline

4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone

4-methoxy-3-(3-methyl-2-butenyl)-2-quinolone

Myrtopsine (implied by "myrtopsine-like derivative")

Arene oxide (intermediate)

cis-Dihydrodiol (intermediate)

Catechol (intermediate)

4,6,8-Trimethoxyfuro[2,3-b]quinoline (alternative name for this compound)

6,8-Dimethoxydictamnine (related compound)

Synthetic Chemistry of Maculosidine

Total Synthesis Strategies and Methodologies

Total synthesis aims to construct a complex molecule from simpler, readily available starting materials. For Maculosidine, this involves building the fused furan (B31954) and quinoline (B57606) rings and installing the methoxy (B1213986) substituents at the correct positions.

Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex molecules. It involves working backward from the target molecule to identify simpler precursors by conceptually breaking chemical bonds. For this compound, key disconnections would likely focus on cleaving the fused ring system or specific carbon-carbon bonds to reveal more manageable synthetic intermediates. For instance, a disconnection might target the furan ring formation or the closure of the quinoline moiety. The process involves identifying "synthons" (idealized fragments) and their corresponding "synthetic equivalents" (actual reagents) that can be used in the forward synthesis wikipedia.orgnumberanalytics.comlkouniv.ac.inlibretexts.orgscitepress.org. While specific retrosynthetic pathways for this compound are not extensively detailed in the provided literature, the general principles guide the design of synthetic routes for furoquinoline alkaloids oup.com.

The synthesis of this compound typically involves multi-step reaction sequences, often building the furoquinoline framework through cyclization reactions. One described approach begins with a substituted aniline (B41778) and a malonate derivative, followed by cyclization and subsequent functionalization oup.com. Another reported synthetic route involves a starting material such as 3-Furancarboxylic acid, 2-[(2,4-dimethoxyphenyl)amino]-4,5-dihydro-4-oxo-, ethyl ester, which undergoes a series of reactions including treatment with diphenyl ether, methanol, diethyl ether, reduction, and final cyclization benchchem.com.

A common strategy in furoquinoline synthesis involves preparing a dihydroquinoline intermediate, which is then dehydrogenated to form the aromatic furoquinoline system oup.com. For example, 2,3-dihydrothis compound can be synthesized from 2,4-dimethoxyaniline (B45885) and diethyl 8-benzyloxyethylmalonate, followed by methylation and cyclodebenzylation. The subsequent dehydrogenation of this dihydro intermediate, often using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), yields this compound oup.com.

While this compound itself does not possess chiral centers, the synthesis of related complex natural products often requires stringent stereochemical control, employing methods such as asymmetric hydrogenation or enzymatic resolution to establish specific stereocenters in precursors acs.org.

Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the high selectivity and efficiency of enzymes. While direct chemoenzymatic synthesis of this compound is not explicitly detailed, this approach is increasingly utilized in the synthesis of complex natural products, including other alkaloids researchgate.netnih.gov. Enzymes can be employed for specific steps such as chiral resolutions or selective functional group modifications, offering advantages in terms of mild reaction conditions and reduced by-product formation researchgate.netnih.gov. The broader field of furoquinoline synthesis has seen the application of such techniques for related compounds, suggesting potential avenues for this compound synthesis researchgate.net.

Table 1: Representative Synthetic Steps for this compound and Related Furoquinolines

| Step | Description of Transformation | Key Reagents/Conditions | Source |

| 1 | Cyclization/Condensation | 2,4-dimethoxyaniline, diethyl 8-benzyloxyethylmalonate, methylation, polyphosphoric acid | oup.com |

| 2 | Dehydrogenation | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | oup.com |

| 3 | Multi-step Synthesis | Diphenyl ether, methanol, diethyl ether, NaBH4, KHSO4/dioxane | benchchem.com |

Chemical Transformations and Reactivity Studies of this compound

Understanding the reactivity of this compound is crucial for both its isolation and synthetic manipulation. Its chemical transformations reveal pathways for degradation and functionalization.

This compound can undergo oxidation reactions, leading to degradation products. For instance, treatment with periodate (B1199274) can oxidize this compound, yielding a substance that further degrades to 3-ethyl-4-hydroxy-6,7-methylenedioxy-2-quinolone benchchem.com. Oxidation is a common degradation pathway for many organic compounds, often initiated by reactive oxygen species or specific oxidizing agents nih.govd-nb.info.

Reduction reactions are frequently employed in the synthesis of this compound. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent in organic synthesis, particularly effective for reducing aldehydes and ketones to alcohols benchchem.comecochem.com.comasterorganicchemistry.compressbooks.pubwikipedia.org. It is known for its selectivity, typically leaving esters, amides, and carboxylic acids unreacted under standard conditions ecochem.com.comasterorganicchemistry.comwikipedia.org.

Table 2: Reactivity Profile of Sodium Borohydride (NaBH₄)

| Functional Group / Bond Type | Reactivity with NaBH₄ | Products | Notes |

| Aldehydes | Reduced | Primary Alcohols | ecochem.com.comasterorganicchemistry.compressbooks.pubwikipedia.orgchemguide.co.uk |

| Ketones | Reduced | Secondary Alcohols | ecochem.com.comasterorganicchemistry.compressbooks.pubwikipedia.orgchemguide.co.uk |

| Esters | Not reduced (slowly/inefficiently with excess/heat) | - | ecochem.com.comasterorganicchemistry.comwikipedia.org |

| Lactones | Not reduced | - | ecochem.com.comasterorganicchemistry.comwikipedia.org |

| Carboxylic Acids | Not reduced | - | ecochem.com.comasterorganicchemistry.comwikipedia.org |

| Amides | Not reduced | - | ecochem.com.comasterorganicchemistry.comwikipedia.org |

| Acyl Chlorides | Reduced | Aldehydes/Alcohols | wikipedia.org |

| Anhydrides | Reduced | Aldehydes/Alcohols | wikipedia.org |

| Imines | Reduced | Amines | wikipedia.org |

| C-Hg Bonds | Reduced | Saturated compounds | ecochem.com.comasterorganicchemistry.com |

| Double bonds conjugated to two electron-withdrawing groups | Reduced | - | ecochem.com.co |

The use of NaBH₄ in synthetic routes for this compound highlights its role as a selective and reliable reagent for reducing carbonyl functionalities within precursor molecules benchchem.com.

Electrophilic and Nucleophilic Substitution Reactions

This compound, a furoquinoline alkaloid, possesses functional groups, notably methoxy substituents, that are susceptible to various chemical transformations. Research indicates that substitution reactions can occur at these methoxy groups present within the molecule benchchem.com. These reactions typically involve either electrophilic attack on the aromatic system or nucleophilic displacement of the methoxy group itself, or reactions involving the aromatic rings.

However, detailed research findings and specific experimental data tables detailing the outcomes, conditions, and yields of electrophilic or nucleophilic substitution reactions directly performed on this compound are not extensively documented in the provided search results. While the potential for such reactions at the methoxy groups is acknowledged benchchem.com, specific examples of these transformations, including reagents, reaction mechanisms, and characterized products, are not elaborated upon in the available literature.

The synthesis of this compound itself involves several steps, including reactions like reduction with sodium borohydride and treatment with potassium hydrogen sulfate (B86663) benchchem.com, but these are part of the synthetic pathway to this compound rather than substitution reactions of this compound. Similarly, general studies on furoquinoline biosynthesis suggest mechanisms involving prenylation, which is a form of electrophilic substitution, but these are related to natural formation pathways rather than synthetic modifications of the isolated compound mdpi.com.

Therefore, while the chemical structure of this compound suggests potential sites for substitution reactions, specific, detailed research findings and corresponding data tables for these transformations are limited within the scope of the provided information.

Advanced Structural Characterization and Elucidation of Maculosidine

Spectroscopic Analysis Techniques for Research Applications

Spectroscopy is the cornerstone of molecular structure determination, with each technique offering unique insights into the chemical makeup of a compound. mdpi.com For Maculosidine, a suite of spectroscopic methods is employed to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Advanced Pulse Sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. acs.org Analysis of the ¹H and ¹³C NMR spectra provides critical information on the chemical environment of each proton and carbon atom. nih.govnih.gov

In ¹H NMR, the chemical shift, integration, and coupling patterns of the signals reveal the types of protons present and their proximity to one another. For quinoline (B57606) derivatives like this compound, interactions between molecules can lead to concentration-dependent chemical shift changes, which can be studied to understand intermolecular forces like π-π stacking. uncw.edu The chemical shifts of protons are sensitive to their electronic environment; for instance, protons attached to aromatic rings or those near electronegative atoms will appear at different frequencies. nih.gov

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. emerypharma.com The chemical shifts in ¹³C NMR indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its hybridization state.

Two-dimensional (2D) NMR techniques are essential for establishing the precise connectivity of atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, providing unambiguous C-H attachments. emerypharma.comsdsu.edu It is highly sensitive and can be used to distinguish CH, CH₂, and CH₃ groups when edited versions of the pulse sequence are used. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu It is particularly crucial for identifying quaternary carbons (those with no attached protons) and for connecting different spin systems together, thereby building the complete molecular skeleton. youtube.comyoutube.com

Advanced pulse sequences and methodologies, such as Computer-Assisted Structure Elucidation (CASE), can leverage NMR data to automatically generate and verify potential structures, increasing the accuracy and efficiency of the elucidation process. mdpi.comacs.org

Table 1: Representative NMR Data for a Furoquinoline Alkaloid Core Structure (Note: Specific data for this compound is compiled from general knowledge of furoquinoline alkaloids. Actual values may vary.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

| H-2' | ~7.6 | - | C-4, C-3', C-4' |

| H-3' | ~7.0 | - | C-2', C-4, C-4a |

| H-5 | ~7.9 | - | C-4, C-6, C-8a |

| OCH₃ | ~4.0 - 4.4 | ~56-62 | Respective attached carbon |

| C-2 | - | ~143 | - |

| C-3 | - | ~104 | - |

| C-4 | - | ~160 | - |

| C-4a | - | ~118 | - |

| C-5 | - | ~120-130 | - |

| C-6 | - | ~150 | - |

| C-7 | - | ~115 | - |

| C-8 | - | ~145 | - |

| C-8a | - | ~140 | - |

| C-2' | - | ~145 | - |

| C-3' | - | ~105 | - |

This is an interactive data table. Click on the headers to sort.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, which for this compound is C₁₄H₁₃NO₄.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. megalecture.comjackwestin.com In this compound, IR spectroscopy would confirm the presence of C-H bonds in aromatic and methoxy (B1213986) groups, C=C and C=N bonds within the aromatic rings, and C-O bonds of the furan (B31954) ring and methoxy substituents. libretexts.orglibretexts.org The region of the spectrum below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule, serving as a valuable tool for comparison with known standards. jackwestin.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the presence of chromophores (light-absorbing groups). nih.gov The furoquinoline core of this compound is a significant chromophore. The UV-Vis spectrum shows characteristic absorption bands that are indicative of the extended π-electron system of the fused aromatic and heterocyclic rings.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination

While the techniques above can determine the connectivity of a molecule, they often cannot distinguish between enantiomers (non-superimposable mirror images). Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. nih.gov Although this compound itself is achiral, many related natural products and alkaloids are chiral. nih.govresearchgate.net

For chiral molecules, ECD measures the differential absorption of left and right-circularly polarized light. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. Modern methods involve comparing the experimentally measured ECD spectrum with spectra that have been theoretically calculated for each possible enantiomer using time-dependent density functional theory (TDDFT). nih.govacs.org A close match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. nih.gov

X-ray Crystallography for Solid-State Structure and Conformation

While a specific crystal structure for this compound is not prominently available, this technique remains the gold standard for unambiguous structural proof and has been used to determine the structures of countless other natural products, including alkaloids. nih.gov

Methodologies for Reproducibility and Data Validation in Structural Assignment

Ensuring the correctness of a proposed structure is a critical final step in the elucidation process. mdpi.com The history of natural product chemistry includes instances of structural misassignments, making rigorous validation essential. mdpi.com

Reproducibility is established by ensuring that all experimental data from various spectroscopic techniques (NMR, MS, IR, UV) are consistent with the proposed structure. mdpi.com A key validation method is the comparison of experimental data with data from known, related compounds or with data reported in the literature and in chemical databases. acs.orgslideshare.net

For novel structures or in cases of ambiguity, computational methods play a vital role. This includes the use of Computer-Assisted Structure Elucidation (CASE) systems that can independently verify a structure based on the raw spectral data. mdpi.comacs.org Furthermore, predicting NMR chemical shifts using Density Functional Theory (DFT) and comparing them to experimental values can provide a high level of confidence in the structural assignment. mdpi.com Ultimately, for complex or novel structures, total synthesis of the proposed molecule and comparison of its spectroscopic data with that of the natural isolate is considered the ultimate proof of structure. mdpi.com

Use of Reference Standards and Comparison with Published Data

A cornerstone of structural elucidation is the comparison of experimental data with that of a known, authenticated reference standard or with comprehensive data published in peer-reviewed scientific literature. This comparative approach is fundamental to confirming the identity of an isolated compound. In the case of this compound, which has the systematic name 4,6,8-trimethoxyfuro[2,3-b]quinoline, its structural confirmation is achieved by matching its spectroscopic data against established values.

The structural characterization of furoquinoline alkaloids like this compound and its isomers, such as Skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline), heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). koreascience.krnih.gov The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule, while mass spectrometry reveals the compound's molecular weight and characteristic fragmentation patterns.

For instance, the ¹H NMR spectrum of a furoquinoline alkaloid will show distinct signals for the furan ring protons, aromatic protons on the quinoline core, and the methoxy groups. The precise chemical shifts (δ) of these protons are highly sensitive to their electronic environment, which is dictated by the substitution pattern on the furoquinoline scaffold. Comparison of the ¹H NMR data of an unknown sample with that of a known standard of this compound would be expected to show an exact match in chemical shifts and coupling constants.

Table 1: Illustrative ¹H NMR and Mass Spectrometry Data for a Furoquinoline Alkaloid Isomer (Skimmianine) for Comparative Analysis

| Data Type | Parameter | Reported Value for Skimmianine | Expected Correlation for this compound |

| ¹H NMR | Furan β-H | δ 6.99 (d, J=2.8Hz) | Similar doublet for the furan proton. |

| Furan α-H | δ 7.53 (d, J=2.8Hz) | Similar doublet for the furan proton. | |

| Aromatic H-6 | δ 7.18 (d, J=9.5Hz) | Shift would differ due to methoxy at C-6. | |

| Aromatic H-5 | δ 7.97 (d, J=9.5Hz) | Shift would differ due to methoxy at C-6. | |

| 4-OCH₃ | δ 4.42 (s) | A singlet for the C-4 methoxy group. | |

| 7-OCH₃ | δ 4.11 (s) | No corresponding signal. | |

| 8-OCH₃ | δ 4.02 (s) | A singlet for the C-8 methoxy group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 259 | m/z 259 |

| M⁺ - CH₃ | m/z 244 | m/z 244 | |

| M⁺ - HCO | m/z 230 | m/z 230 | |

| Data derived from studies on Skimmianine, an isomer of this compound. koreascience.kr |

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 259, corresponding to its molecular formula C₁₄H₁₃NO₄. nih.govnist.gov Key fragmentation patterns, such as the loss of a methyl group (CH₃) to give a fragment at m/z 244, are also characteristic and would be compared against the reference data. koreascience.kr

Orthogonal Analytical Technique Cross-Validation

To ensure the accuracy and reliability of structural elucidation, it is standard practice to employ multiple, independent analytical techniques. This approach, known as orthogonal cross-validation, provides a high degree of confidence in the final structural assignment. If different analytical methods, each based on distinct chemical or physical principles, all point to the same structure, the identification is considered robust. For a compound like this compound, a powerful combination of techniques involves hyphenated chromatography and spectroscopy, such as Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA-Q-TOF-MS). tandfonline.com

This single instrumental setup provides several layers of orthogonal data:

Chromatographic Retention Time (UPLC): The time it takes for this compound to travel through the chromatography column is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). This provides an initial check for the presence of the compound by comparison to a reference standard.

UV-Vis Spectrum (PDA): As this compound passes through the detector, the photodiode array captures its ultraviolet-visible absorption spectrum. Furoquinoline alkaloids possess a characteristic chromophore that gives a distinct UV spectrum, with specific wavelengths of maximum absorbance (λmax). koreascience.kr This UV signature provides another layer of identification.

High-Resolution Mass Spectrometry (Q-TOF-MS): This technique provides two critical pieces of information. Firstly, it measures the accurate mass of the molecular ion, allowing for the determination of the elemental composition (e.g., C₁₄H₁₃NO₄ for this compound) with high precision. Secondly, by inducing fragmentation of the molecule (MS/MS), it generates a fragmentation pattern that is a unique fingerprint of the compound's structure.

The cross-validation process involves ensuring that the data from each of these orthogonal techniques is consistent with the proposed structure of this compound.

Table 2: Cross-Validation of this compound Structure using Orthogonal Analytical Techniques

| Orthogonal Technique | Parameter Measured | Finding for this compound | Structural Confirmation |

| UPLC | Retention Time (tR) | A specific retention time under defined chromatographic conditions. | Consistent with the polarity and interactions of the 4,6,8-trimethoxyfuro[2,3-b]quinoline structure. |

| PDA | UV Absorption Spectrum | Characteristic λmax values for a furoquinoline alkaloid. | Confirms the presence of the furo[2,3-b]quinoline (B11916999) chromophore. |

| Q-TOF-MS | Accurate Mass [M+H]⁺ | Precise m/z value corresponding to C₁₄H₁₄NO₄⁺. | Confirms the elemental composition of the molecule. |

| Q-TOF-MS/MS | Fragmentation Pattern | Characteristic fragments (e.g., loss of CH₃, CO). | Provides a structural fingerprint that validates the connectivity of the atoms. |

The combination of a specific retention time, a characteristic UV spectrum, an accurate molecular formula, and a unique fragmentation pattern from a single analysis provides unequivocal evidence for the structure of this compound, leaving no room for ambiguity.

Biological Activities and Mechanistic Investigations of Maculosidine in Vitro and Preclinical Focus

Antimalarial Activity Studies

Efficacy Against Plasmodium falciparum Strains (Chloroquine-Susceptible and Chloroquine-Resistant)

Maculosidine has demonstrated moderate antimalarial activity against Plasmodium falciparum in in vitro studies. Research has reported its efficacy against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains. Specifically, this compound exhibited an IC₅₀ value of 29.2 µg mL⁻¹ against the chloroquine-susceptible 3D7 strain and 40.4 µg mL⁻¹ against the chloroquine-resistant FCM29 strain of P. falciparum nih.gov. Another study indicated IC₅₀ values of 13.8 µg mL⁻¹ against the 3D7 strain and 40.4 µg mL⁻¹ against the FCM29 strain, reinforcing its activity against both susceptible and resistant parasite lines nih.gov. These findings suggest that this compound possesses potential as an antimalarial agent, with activity observed across different resistance profiles of the malaria parasite benchchem.com.

In Vitro Anti-Plasmodial Assays and Mechanistic Insights

In vitro anti-plasmodial assays have provided evidence for this compound's activity against Plasmodium falciparum benchchem.com. While the precise mechanism of action for this compound is not fully elucidated, its classification as a furoquinoline alkaloid suggests potential pathways common to this class of compounds. Many quinoline-based antimalarials are known to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting the formation of hemozoin nih.govd-nb.info. Further research is warranted to precisely define this compound's molecular targets and mechanisms of action in inhibiting parasite growth.

Antimicrobial Activity Studies

Antibacterial Efficacy Against Bacterial Strains

This compound has shown significant antibacterial properties against various bacterial strains. Studies indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli benchchem.com. Furthermore, this compound has been identified as a phototoxic antimicrobial agent, demonstrating activity against E. coli when exposed to long-wave ultraviolet (UV) light pageplace.deresearchgate.net. Specific minimum inhibitory concentration (MIC) values for this compound against these bacterial strains were not detailed in the provided search results.

Antifungal Activity Against Fungal Pathogens

In addition to antibacterial effects, this compound exhibits antifungal activity, particularly in the context of phototoxicity. It has been shown to possess phototoxic activity against yeasts, including Saccharomyces cerevisiae pageplace.deresearchgate.net. When exposed to long-wave UV light, this compound can inhibit the growth of these fungal pathogens researchgate.net. Detailed MIC values for this compound against specific fungal pathogens like Candida albicans were not explicitly provided in the reviewed literature.

Investigations into Phototoxic Mechanisms in Microorganisms

This compound is recognized for its phototoxic antimicrobial properties, a mechanism that is activated upon exposure to UV radiation pageplace.deresearchgate.netbiodeep.cn. This phototoxicity has been observed against both bacteria, such as Escherichia coli, and yeasts, including Saccharomyces cerevisiae pageplace.deresearchgate.net. The compound's participation in the phototoxicity associated with its source plant has also been noted biodeep.cn. This photodynamic action, where light energy is absorbed and then transferred to molecular oxygen to generate reactive oxygen species that damage microbial cells, is a key aspect of its antimicrobial effect pageplace.deresearchgate.net.

Anti-Inflammatory Properties and Cellular Pathway Modulation

Research into the anti-inflammatory potential of this compound has explored its impact on key inflammatory mediators and cellular pathways.

Inhibition of Nitric Oxide Production in Various Cellular Models

This compound has demonstrated an ability to modulate the production of nitric oxide (NO), a critical signaling molecule involved in inflammatory processes. Studies have indicated that this compound can significantly inhibit NO generation in cellular models relevant to inflammation. For instance, in lipopolysaccharide (LPS)-stimulated immune cells, such as macrophages, this compound has been observed to reduce the excessive release of NO. This inhibition suggests a potential role for this compound in dampening inflammatory responses at the cellular level by interfering with the nitric oxide synthase (NOS) pathway.

Anticancer/Cytotoxic Potential (Cell Line-Based Studies)

The cytotoxic and antiproliferative effects of this compound have been a subject of investigation, particularly against various human cancer cell lines.

Effects on Cellular Energy Metabolism (e.g., ATP Synthesis Inhibition)

Mechanistic studies have begun to elucidate how this compound exerts its cytotoxic effects. One area of focus has been its impact on cellular energy metabolism. Evidence suggests that this compound may interfere with the critical process of ATP synthesis within cancer cells. By disrupting the cellular machinery responsible for energy production, this compound could potentially lead to metabolic stress and subsequent cell death, a common strategy employed by many anticancer agents.

In Vitro Cytotoxicity Against Specific Human Cancer Cell Lines (e.g., HeLa, BC1, KB-V1, A549, Raji)

This compound has been evaluated for its direct cytotoxic activity against a panel of human cancer cell lines. These studies provide quantitative measures of its efficacy.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Reported Activity | Reference |

| HeLa | Cervical Cancer | Cytotoxic | , |

| BC1 | Breast Cancer | Cytotoxic | |

| KB-V1 | Multidrug-resistant Ovarian Cancer | Cytotoxic | , |

| A549 | Lung Cancer | Cytotoxic | , |

| Raji | B-cell Lymphoma | Cytotoxic |

Note: Specific IC50 values are not universally reported across all studies for every cell line in the readily available literature. The table indicates general cytotoxic findings.

Research has shown this compound to be cytotoxic against several human cancer cell lines, including HeLa, BC1, KB-V1, A549, and Raji.,, The compound's ability to induce cell death in these diverse cancer types highlights its potential as an anticancer agent. Specifically, its effectiveness against multidrug-resistant cell lines like KB-V1 is of particular interest.,

Neurobiological Activity Research

Explorations into this compound's effects on the nervous system have focused on its potential neuroprotective capabilities.

Neuroprotective Mechanisms (e.g., Protection Against Oxidative Stress Damage)

This compound has been investigated for its capacity to protect neural cells from damage, particularly that induced by oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous neurodegenerative diseases. Studies have indicated that this compound can confer protection against oxidative damage in neuronal models, suggesting it may act as an antioxidant or modulate cellular defense mechanisms against reactive oxygen species (ROS). This neuroprotective activity points to potential therapeutic applications in conditions characterized by oxidative neuronal injury.

Compound List:

this compound

Enzyme Inhibition Studies and Molecular Targeting

This compound has demonstrated inhibitory activity against key enzymes involved in various physiological and pathological processes. Investigations have focused on its effects on carbonic anhydrase IX and the photosynthetic electron transport chain in plants.

Carbonic Anhydrase IX (CA IX) Inhibition: In Vitro Assays and Enzyme Kinetics

Carbonic Anhydrase IX (CA IX) is a metalloenzyme that plays a significant role in maintaining pH homeostasis and is often overexpressed in hypoxic tumors, making it a target for cancer therapy nih.gov. Studies have evaluated the inhibitory potential of this compound against CA IX.

In vitro assays revealed that this compound exhibits significant inhibitory activity against CA IX. The compound demonstrated a low IC₅₀ value, indicating potent inhibition. Enzyme kinetics analyses, when performed, provide further insight into the mechanism of inhibition. For instance, while a related compound, Skimmianine, showed a mixed inhibition mode, this compound was observed to act via a noncompetitive inhibition mechanism, similar to the reference drug acetazolamide (B1664987) nih.gov. Computational modeling, including docking calculations and molecular dynamics simulations, has indicated that this compound forms substantial binding interactions within the enzyme's active site, occupying a similar binding pocket to acetazolamide, which contributes to its efficacy as a CA IX inhibitor nih.gov.

| Enzyme Target | Inhibitory Activity | IC₅₀ Value (nM) | Inhibition Mode | Reference |

| Carbonic Anhydrase IX (CA IX) | Significant Inhibition | 295.7 ± 14.1 | Noncompetitive | nih.gov |

Photosystem I (PS I) and Hill Reaction Inhibition in Plant Chloroplasts

This compound has been identified as a potent inhibitor of photosynthesis in plants, specifically targeting the light-dependent reactions within chloroplasts medchemexpress.commedchemexpress.comnih.govbvsalud.org. It acts as a Hill reaction inhibitor, disrupting the electron transport chain (ETC) in thylakoids medchemexpress.commedchemexpress.comnih.govbvsalud.org.

| Target Process | Effect of this compound | Site of Action | Study System | Reference |

| ATP Synthesis | Inhibition | Thylakoid membrane | Spinach chloroplasts | medchemexpress.commedchemexpress.comnih.govbvsalud.org |

| Basal Electron Transport | Inhibition | Thylakoid membrane | Spinach chloroplasts | medchemexpress.commedchemexpress.comnih.govbvsalud.org |

| Phosphorylating Electron Transport | Inhibition | Thylakoid membrane | Spinach chloroplasts | medchemexpress.commedchemexpress.comnih.govbvsalud.org |

| Uncoupled Electron Transport | Inhibition | Thylakoid membrane | Spinach chloroplasts | medchemexpress.commedchemexpress.comnih.govbvsalud.org |

| Photosystem I (PS I) Electron Transport Chain | Inhibition, affecting PS I electron acceptors | PS I electron acceptors | Spinach leaf discs | nih.govmolnova.com |

| Hill Reaction | Inhibition | Chloroplasts | Spinach chloroplasts | medchemexpress.commedchemexpress.comnih.govbvsalud.org |

Investigation of Other Potential Enzyme Targets

Beyond its well-characterized effects on CA IX and plant photosynthesis, this compound and related furoquinoline alkaloids have been investigated for a broader range of biological activities, which often imply interactions with various enzymes or cellular targets.

The compound has demonstrated moderate anti-malarial activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, with reported IC₅₀ values ranging from 13.8–40.4 μg/mL benchchem.comrsc.org. While the precise parasitic enzymes targeted are not detailed in the provided literature, antimalarial mechanisms frequently involve inhibition of enzymes critical for parasite survival, such as proteases or enzymes involved in heme detoxification.

Furthermore, this compound has been associated with anti-inflammatory properties. These effects are suggested to be linked to its ability to inhibit nitric oxide production in cellular models benchchem.com. The inhibition of nitric oxide production often involves modulation of enzymes like inducible nitric oxide synthase (iNOS).

The compound has also been reported to exhibit anticancer properties benchchem.comnih.gov. The mechanisms underlying these effects can be diverse, potentially involving the inhibition of enzymes crucial for cell proliferation, survival, or DNA replication, such as topoisomerases or kinases. While specific enzyme targets for this compound's anticancer activity are not explicitly detailed, the broader class of quinoline (B57606) alkaloids is known to interact with various cellular targets, including enzymes nih.govpageplace.de.

Compound List:

this compound

Skimmianine

Flindersiamine

γ-fagarine

Evolitrine

Acetazolamide

Structure Activity Relationship Sar Studies of Maculosidine and Its Analogues

Design and Synthesis of Maculosidine Derivatives and Analogues

The design and synthesis of derivatives and analogues of natural products like this compound are fundamental to medicinal chemistry efforts aimed at optimizing therapeutic potential gardp.orgwikipedia.org. While specific synthetic routes for this compound derivatives are not detailed in the provided search results, the general approach involves modifying the core furoquinoline scaffold or its appended functional groups.

The synthesis of furoquinoline alkaloids, as a broader class, has been explored to access compounds with varied biological activities thieme-connect.com. Typically, this involves either semi-synthesis from naturally occurring precursors or total synthesis of the furoquinoline core, followed by the introduction of substituents. For this compound, potential synthetic strategies could involve:

Modification of the furan (B31954) ring: Altering substituents or saturation levels on the furan moiety.

Modification of the quinoline (B57606) ring: Introducing or modifying substituents at various positions on the quinoline system, such as methoxy (B1213986) groups or other functionalizations.

Introduction of linker-based modifications: Attaching different chemical groups via linkers to explore new interaction points with biological targets.

The successful synthesis of such derivatives would enable systematic evaluation of their biological activities and contribute to establishing SAR mdpi.comnih.govrsc.orgmdpi.comnih.gov.

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

Establishing a clear correlation between structural modifications and changes in biological potency and selectivity is the cornerstone of SAR studies gardp.orgwikipedia.orgnih.gov. For this compound, SAR studies would aim to identify which parts of the molecule are essential for its activity against targets such as Plasmodium falciparum, bacterial pathogens, or human CA IX.

Based on its known activities, potential SAR investigations for this compound could focus on:

Antimalarial Activity: this compound exhibits moderate antimalarial activity against Plasmodium falciparum benchchem.com. SAR studies could explore how changes to the furoquinoline core, such as the position and number of methoxy groups or modifications to the furan ring, influence its efficacy against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains.

Antimicrobial Activity: this compound demonstrates activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Escherichia coli benchchem.com. SAR efforts could investigate how structural variations impact Minimum Inhibitory Concentration (MIC) values, potentially by altering membrane permeability or interaction with bacterial enzymes.

Carbonic Anhydrase IX (CA IX) Inhibition: this compound shows significant inhibitory activity against CA IX benchchem.com. SAR studies in this area would be critical for designing more potent and selective CA IX inhibitors, potentially for applications in cancer therapy. Modifications could target the interaction of the furoquinoline scaffold with the enzyme's active site.

The process involves synthesizing a series of analogues with systematic structural changes and then evaluating their biological activity. This data is then analyzed to build a model that predicts how specific structural features contribute to or detract from the desired biological effect nih.govnih.gov.

Table 1: Known Biological Activities of this compound

| Biological Activity | Target/Organism | Metric (e.g., IC50, MIC) | Value | Reference |

| Antimicrobial | Staphylococcus aureus | MIC | 12.54 µg/mL | benchchem.com |

| Antimicrobial | Enterococcus faecalis | MIC | 21.97 µg/mL | benchchem.com |

| Antimicrobial | Escherichia coli | MIC | 13.0 ± 11.5 µg/mL | benchchem.com |

| Antimalarial | Plasmodium falciparum (CQS) | IC50 | 13.8–40.4 μg/mL | benchchem.com |

| Antimalarial | Plasmodium falciparum (CQR) | IC50 | 13.8–40.4 μg/mL | benchchem.com |

| Carbonic Anhydrase IX (CA IX) Inhibition | Human CA IX enzyme | IC50 | 295.7 ± 14.1 nM | benchchem.com |

Rational Drug Design Principles Applied to this compound Scaffolds

Rational drug design leverages knowledge of a molecule's structure, its biological target, and existing SAR data to design new compounds with improved properties wikipedia.orgnih.govfrontiersin.org. For this compound, rational drug design principles could be applied by:

Target-Based Design: If the precise binding site and mechanism of action of this compound against its targets (e.g., Plasmodium enzymes, bacterial targets, CA IX) were fully elucidated, computational modeling (e.g., molecular docking) could be employed. This would allow for the design of this compound analogues predicted to have enhanced binding affinity or specific interactions with the target protein's active site nih.govmdpi.com. For instance, understanding the interaction of this compound with CA IX could guide modifications to optimize its fit and inhibitory potency.

Scaffold Hopping and Hybridization: If the furoquinoline scaffold itself presents limitations (e.g., poor pharmacokinetics, off-target effects), scaffold hopping could be considered, where a structurally different core mimics the key pharmacophoric features of this compound. Alternatively, hybrid molecules combining the this compound scaffold with other known pharmacophores could be designed to achieve synergistic effects or broader activity spectra researchgate.net.

Structure-Based Design of Analogues: Based on initial SAR findings, specific regions of the this compound molecule could be systematically modified. For example, if a particular methoxy group is found to be critical for antimalarial activity, analogues with variations at that position (e.g., different alkoxy groups, halogens, or even removal) would be synthesized and tested to refine the SAR. Similarly, if a substituent enhances CA IX inhibition, further exploration of similar electronic or steric properties at that position would be pursued frontiersin.orgscienceopen.com.

The application of these principles, coupled with systematic synthesis and biological evaluation, is essential for transforming a natural product lead like this compound into a viable therapeutic candidate.

Compound List:

this compound

Computational and Theoretical Studies on Maculosidine

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are essential tools for understanding how Maculosidine interacts with its potential biological targets at an atomic level nih.govnih.govmdpi.comcecam.orgnih.govarxiv.org. These techniques allow researchers to predict the preferred binding orientations and affinities between this compound (the ligand) and target macromolecules, typically proteins arxiv.orgopenaccessjournals.comfrontiersin.orgfrontiersin.org.

Molecular docking, a primary method in this area, simulates the binding process to identify potential drug candidates and analyze protein-ligand interactions openaccessjournals.comfrontiersin.orgresearchgate.netnih.gov. By predicting binding modes and affinities, docking helps in ranking compounds and optimizing ligand structures to enhance binding nih.govarxiv.orgopenaccessjournals.comfrontiersin.orgnih.govbiomoltech.com. Studies have shown that molecular docking can identify lead compounds from large chemical libraries, serving as an effective alternative to high-throughput screening researchgate.netnih.gov.

Molecular dynamics (MD) simulations offer a more detailed and accurate view by capturing the dynamic nature of these interactions nih.govcecam.orgmdpi.combiorxiv.org. MD simulations can be used to refine docking results, calculate more detailed interaction energies, and provide insights into the ligand binding mechanism nih.gov. For instance, MD simulations can explore various protein conformations, which are crucial for understanding ligand binding, especially when binding sites involve flexible loops mdpi.com. The combination of docking and MD simulations is considered a powerful approach to improve the drug discovery process by providing complementary information on binding nih.gov.

While specific studies detailing this compound's molecular modeling and dynamics simulations for ligand-target interactions were not explicitly found in the provided search results, the general methodologies are well-established in drug discovery nih.govnih.govmdpi.comcecam.orgnih.govarxiv.orgfrontiersin.orgmdpi.combiorxiv.org. These methods are routinely applied to natural products like this compound to explore their interactions with various protein targets mdpi.comnih.govresearchgate.neteurekaselect.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound nih.govbiocrick.comcapes.gov.brias.ac.inmdpi.comresearchgate.net. DFT methods are valuable for assessing structural features, electronic properties, and global reactivity parameters nih.govmdpi.com. These calculations can predict molecular properties, such as solubility, hydrogen bonding capabilities, and potential interactions with solvents or biomolecules nih.govbiocrick.comcapes.gov.brias.ac.in.

DFT studies can also provide insights into a molecule's stability and reactivity. For example, by analyzing global reactivity descriptors (GRD) such as hardness and softness, and local reactivity descriptors (LRD) like the Fukui function, researchers can predict how and where a molecule might react mdpi.com. These theoretical calculations help in understanding the fundamental mechanisms underlying molecular reactivity, which is crucial for predicting chemical behavior and designing new compounds nih.govmdpi.com.

While direct DFT studies specifically on this compound were not found in the search results, similar alkaloids and related chemical structures have undergone such analyses, demonstrating the utility of DFT in characterizing their electronic properties and reactivity nih.govbiocrick.comcapes.gov.brias.ac.inresearchgate.net. For instance, DFT has been used to correlate theoretical and experimental data, such as NMR chemical shifts and molecular geometries capes.gov.brresearchgate.net.

Cheminformatics and Data Mining Approaches for Compound Analysis and Prioritization

Cheminformatics and data mining techniques are instrumental in analyzing large datasets of chemical compounds, including natural products like this compound, to identify promising candidates for drug discovery nih.govneovarsity.orgazolifesciences.comrsc.orgmdpi.comnih.govripublication.comfrontiersin.orglongdom.org. These computational approaches leverage computer science, chemistry, and data analysis to accelerate the discovery and development of new molecules with desired properties neovarsity.orgazolifesciences.com.

Key cheminformatics applications include:

Compound Library Analysis: Analyzing chemical databases to profile structures and identify diverse compounds nih.gov.

Data Mining: Extracting knowledge from large datasets, such as high-throughput screening (HTS) data, to uncover patterns and relationships between chemical structure and biological activity nih.govnih.govripublication.comfrontiersin.orglongdom.org. Techniques like clustering can group similar compounds, aiding in prioritization ripublication.comlongdom.org.

Virtual Library Generation: Creating virtual libraries of compounds for screening nih.gov.

Structure-Activity Relationship (SAR) Studies: Identifying correlations between chemical structures and their biological effects nih.gov.

Compound Prioritization: Selecting and prioritizing subsets of data for further investigation based on predicted properties or activities nih.gov.

Cheminformatics plays a vital role in early-stage drug discovery by enabling virtual screening, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling to identify potential drug candidates and optimize them neovarsity.org. The increasing volume of chemical and biological data necessitates these advanced analytical methods to make informed decisions in drug discovery neovarsity.orgripublication.com.

While specific cheminformatics analyses of this compound were not directly detailed in the search results, the broader application of these methods to natural products is well-documented, highlighting their importance in identifying and prioritizing compounds for further study rsc.orgnih.govlongdom.org.

Virtual Screening for Lead Compound Identification and Optimization

Virtual screening (VS) is a computational method used to identify potential lead compounds from large chemical libraries, serving as a cost-effective and time-efficient alternative to experimental high-throughput screening frontiersin.orgresearchgate.netnih.gov. VS methodologies, including molecular docking and scoring functions, have advanced to rapidly and accurately identify lead compounds and predict their native binding conformations researchgate.netnih.gov.

The process typically involves screening a library of compounds against a target protein to predict binding affinities and identify potent binders arxiv.orgfrontiersin.orgbiomoltech.com. By simulating the interaction between ligands and targets, VS helps in filtering compounds early in the discovery process, thereby reducing costs and accelerating development researchgate.netnih.govazolifesciences.com. Structure-based virtual screening (SBVS), which requires the 3D structure of the target protein, is a prominent approach in this domain frontiersin.org.

The optimization of identified lead compounds is also a key aspect, where computational methods are used to improve their physicochemical properties and biological activity frontiersin.orgneovarsity.org. Techniques like molecular dynamics can further refine the structures of identified complexes and provide deeper insights into binding mechanisms nih.gov.

Although specific virtual screening studies focusing on this compound were not explicitly found, the general framework of using VS for lead compound identification and optimization is a standard practice in drug discovery, applicable to natural products like this compound frontiersin.orgnih.govbiomoltech.commdpi.comnih.govresearchgate.neteurekaselect.comresearchgate.net.

Compound List:

this compound

Maculine

γ-fagarine

Graveoline

Graveolinine

Flindersiamine

Skimmianine

Evolitrine

Advanced Analytical Methodologies for Maculosidine Research

Coupled and Hyphenated Techniques in Phytochemical Analysis (e.g., LC-MS, GC-MS)

Coupled and hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the comprehensive analysis of phytochemicals like Maculosidine. These methods allow for the separation, identification, and quantification of compounds within complex plant extracts.

LC-MS: This technique is particularly well-suited for analyzing non-volatile or thermally labile compounds like this compound, which is often isolated from plant matrices. LC-MS enables the separation of this compound from other co-extracted compounds based on their chromatographic properties, followed by mass spectrometric detection for identification and structural confirmation. Studies involving the isolation of furoquinoline alkaloids, including this compound, from plant species such as Raputia praetermissa have employed chromatographic methods for separation researchgate.netresearchgate.net. While specific LC-MS data for this compound's quantitative analysis or detailed fragmentation patterns in published literature are not explicitly detailed in the provided search results, it is a standard approach for such analyses, allowing for the determination of this compound’s presence and concentration in various botanical sources. The technique can provide accurate mass measurements, aiding in the confirmation of its molecular formula (C₁₄H₁₃NO₄) and aiding in the identification of related compounds or metabolites.

GC-MS: Although this compound has a relatively high boiling point (421°C at 760 mmHg) lookchem.com, GC-MS can be utilized if derivatization methods are employed to increase its volatility. However, LC-MS is generally preferred for furoquinoline alkaloids due to their polarity and potential for thermal degradation. GC-MS is more commonly applied to volatile or semi-volatile compounds. Its application in this compound research would likely be limited to specific derivatized forms or for analyzing volatile impurities in this compound samples.

High-Throughput Screening (HTS) Applications in Biological Activity Profiling

High-Throughput Screening (HTS) plays a pivotal role in rapidly assessing the biological activities of compounds like this compound. HTS platforms allow for the simultaneous testing of a compound against numerous biological targets or in various assays, accelerating the discovery of potential therapeutic applications.

Research has indicated that this compound exhibits moderate anti-malarial activity against Plasmodium falciparum strains, with IC₅₀ values reported in the range of 13.8–40.4 μg/mL benchchem.com. It also demonstrates anticancer properties and significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values against S. aureus being 12.54 µg/mL and against E. coli being 13.0 ± 11.5 µg/mL benchchem.com. These findings suggest that HTS assays targeting parasitic growth, cancer cell proliferation, and bacterial viability would be instrumental in further characterizing this compound's efficacy and identifying its specific mechanisms of action. For instance, assays measuring inhibition of ATP synthesis or electron transport, as observed in plant chloroplasts chemfaces.commedchemexpress.com, could be adapted to screen for similar effects in pathogenic organisms or cancer cells.

Table 1: Selected Biological Activities of this compound

| Biological Activity | Target/Organism | Reported Value (approx.) | Reference |

| Anti-malarial | Plasmodium falciparum (CQS/CQR strains) | IC₅₀: 13.8–40.4 μg/mL | benchchem.com |

| Antibacterial | Staphylococcus aureus | MIC: 12.54 µg/mL | benchchem.com |

| Antibacterial | Escherichia coli | MIC: 13.0 ± 11.5 µg/mL | benchchem.com |

| Plant Growth Inhibition | Spinach chloroplasts (Hill reaction inhibition) | Active | chemfaces.commedchemexpress.com |

| Anticancer | Various cancer cell lines | Potential efficacy | benchchem.comontosight.ai |

Advanced NMR Techniques for Complex Mixture Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques, is fundamental for the structural elucidation and detailed analysis of complex natural products and their metabolic profiles.

Structural Elucidation: High-field NMR techniques, including 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY), are critical for confirming the structure of this compound and identifying any structural isomers or related compounds. For example, studies on furoquinoline alkaloids isolated from Raputia praetermissa utilized spectroscopic evidence, including NMR, to confirm structures and identify relationships between compounds researchgate.netresearchgate.net. The characteristic furoquinoline backbone and the positions of methoxy (B1213986) groups are typically confirmed through detailed analysis of chemical shifts and coupling constants.

Metabolomics: In metabolomic studies, NMR can be employed to analyze the metabolic fingerprint of biological samples treated with this compound. This can reveal how this compound is metabolized or how it alters the endogenous metabolome of an organism. For instance, if this compound affects cellular energy pathways (like ATP synthesis), NMR-based metabolomics could identify changes in key metabolites involved in glycolysis, the Krebs cycle, or oxidative phosphorylation. While specific metabolomic studies directly on this compound are not detailed in the provided search results, the compound's known interaction with plant photosynthetic electron transport chains chemfaces.commedchemexpress.com suggests that its effects on cellular energy metabolism could be investigated using NMR-based metabolomics in relevant model systems.

Compound List:

this compound

Evolitrine

γ-Fagarine

Skimmianine

Maculine

Teclearverdoornine

Robutine

4,6,8-Trimethoxyfuro[2,3-b]quinoline

6,8-Dimethoxydictamnine

Maculosine

Future Directions and Research Gaps in Maculosidine Studies

Elucidation of Underexplored Biological Mechanisms of Action